(3-Methyl-3,4-dihydro-2H-1,5-benzodioxepin-6-yl)boronic acid
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Overview
Description
(3-Methyl-3,4-dihydro-2H-1,5-benzodioxepin-6-yl)boronic acid is an organic compound with the molecular formula C10H13BO4. It is a boronic acid derivative, which means it contains a boron atom bonded to an oxygen atom and a hydroxyl group. This compound is part of the benzodioxepin family, characterized by a dioxepin ring fused to a benzene ring. The presence of the boronic acid group makes it a valuable intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Preparation Methods
The synthesis of (3-Methyl-3,4-dihydro-2H-1,5-benzodioxepin-6-yl)boronic acid typically involves the following steps:
Chemical Reactions Analysis
(3-Methyl-3,4-dihydro-2H-1,5-benzodioxepin-6-yl)boronic acid undergoes various chemical reactions, including:
Scientific Research Applications
(3-Methyl-3,4-dihydro-2H-1,5-benzodioxepin-6-yl)boronic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of (3-Methyl-3,4-dihydro-2H-1,5-benzodioxepin-6-yl)boronic acid primarily involves its ability to participate in cross-coupling reactions. The boronic acid group interacts with palladium catalysts to form reactive intermediates that facilitate the formation of carbon-carbon bonds. This process is crucial in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Comparison with Similar Compounds
(3-Methyl-3,4-dihydro-2H-1,5-benzodioxepin-6-yl)boronic acid can be compared with other boronic acid derivatives such as:
Phenylboronic Acid: Unlike this compound, phenylboronic acid lacks the benzodioxepin ring, making it less versatile in certain synthetic applications.
2-Methylphenylboronic Acid: This compound has a similar structure but differs in the position of the methyl group, which can affect its reactivity and applications.
4-Methoxyphenylboronic Acid: The presence of a methoxy group in this compound provides different electronic properties, influencing its reactivity in cross-coupling reactions.
Properties
IUPAC Name |
(3-methyl-3,4-dihydro-2H-1,5-benzodioxepin-6-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BO4/c1-7-5-14-9-4-2-3-8(11(12)13)10(9)15-6-7/h2-4,7,12-13H,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGGFLCNEFJQNJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C(=CC=C1)OCC(CO2)C)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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